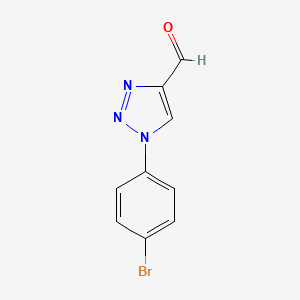

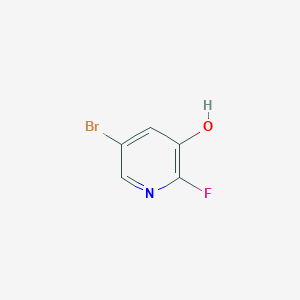

![molecular formula C12H24N2O4 B1286852 (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid CAS No. 65671-54-7](/img/structure/B1286852.png)

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

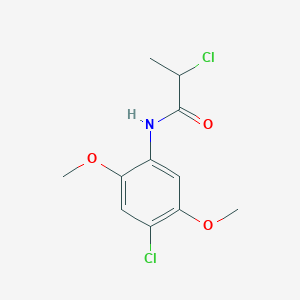

“(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid”, also known as Boc-Dmp-OH, is a chemical compound that belongs to the category of amino acid derivatives . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

One primary application of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid lies in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.

Molecular Structure Analysis

The molecular formula of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is C12H22N2O5 . The InChI code is 1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m0/s1 .

Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Synthases

The compound has been utilized in the design of inhibitors for the isoforms of nitric oxide synthase (NOS). Derivatives of this compound, such as S-2-amino-5-azolylpentanoic acids, have shown potent inhibition of NOS, contributing to the understanding of NOS regulation and potential therapeutic applications (Ulhaq et al., 1998).

Renin Inhibitors

The compound's derivatives have also been synthesized for use as intermediates in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues that mimic the transition state of angiotensinogen, act as potent inhibitors of human plasma renin, highlighting their potential in designing antihypertensive agents (Thaisrivongs et al., 1987).

T-Butoxycarbonylation of Amines

This compound has been used in the development of a water-soluble agent for the t-butoxycarbonylation of amines. This process is crucial for the protection of amino groups during peptide synthesis, offering a method to isolate BOC-amino acids in good yields through solvent extraction (Guibe-jampel & Wakselman, 1971).

Synthesis of Methyl (Z)-2-((Tert-Butoxycarbonyl)Amino)-3-(Dimethylamino)Propenoate

The compound has served as a precursor in the synthesis of various N-substituted derivatives, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Baš et al., 2001).

HIV-Protease Assay Development

Derivatives of this compound have been employed in the creation of sequence-specific chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing to HIV research and the development of therapeutic agents (Badalassi et al., 2002).

Mecanismo De Acción

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

Given its structure, it may be involved in reactions related to the synthesis of boc derivatives of amino acids .

Result of Action

The introduction of the boc group into organic compounds can enhance their stability and reactivity .

Action Environment

The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied, and the yield of the desired product can be optimized by adjusting the conditions of the reactions .

Propiedades

IUPAC Name |

(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCLYVIARHJTTL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582928 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid | |

CAS RN |

65671-54-7 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

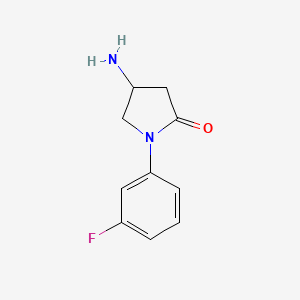

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

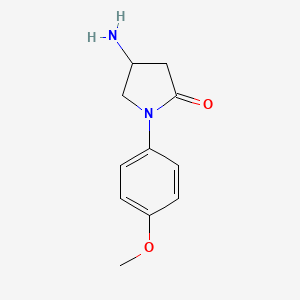

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)

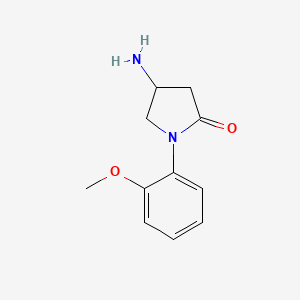

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)